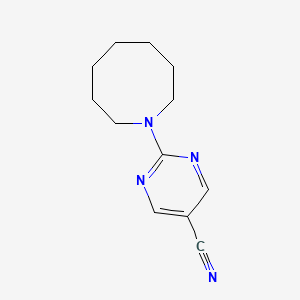

2-(Azocan-1-yl)pyrimidine-5-carbonitrile

Description

Properties

Molecular Formula |

C12H16N4 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

2-(azocan-1-yl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C12H16N4/c13-8-11-9-14-12(15-10-11)16-6-4-2-1-3-5-7-16/h9-10H,1-7H2 |

InChI Key |

UJKFXRPFUOJWQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CCC1)C2=NC=C(C=N2)C#N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Azocan 1 Yl Pyrimidine 5 Carbonitrile and Its Analogs

Strategic Retrosynthetic Analysis of the Pyrimidine-Azocane Framework

A logical retrosynthetic analysis of the target molecule, 2-(Azocan-1-yl)pyrimidine-5-carbonitrile, suggests a strategic disconnection at the C2-position of the pyrimidine (B1678525) ring. This primary disconnection points to a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step for the introduction of the azocane (B75157) moiety. This strategy relies on a precursor, 2-halopyrimidine-5-carbonitrile (where the halogen is typically chlorine or fluorine), and azocane as the nucleophile.

Further deconstruction of the 2-halopyrimidine-5-carbonitrile intermediate reveals the pyrimidine-5-carbonitrile core as a key building block. The synthesis of this core can be approached through several convergent strategies, primarily involving the formation of the pyrimidine ring from acyclic precursors. These strategies include multicomponent reactions, cyclocondensation reactions, and the utilization of specific activated precursors, which will be elaborated upon in the subsequent sections. This retrosynthetic approach allows for a modular synthesis, enabling the variation of both the pyrimidine core and the cyclic amine substituent to generate a library of analogs.

Synthesis of the Pyrimidine-5-carbonitrile Core

Multicomponent Reaction Approaches (e.g., Biginelli-type reactions with malononitrile, urea (B33335)/thiourea (B124793), and aldehydes)

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single synthetic operation. The Biginelli reaction and its variations are particularly well-suited for the synthesis of pyrimidine derivatives. In the context of pyrimidine-5-carbonitriles, a modified Biginelli-type reaction employing an aldehyde, malononitrile, and urea or thiourea is a prominent strategy. ias.ac.in This one-pot condensation typically proceeds under acidic or basic catalysis and can be facilitated by conventional heating or microwave irradiation. ekb.eg

The reaction mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of urea or thiourea, and subsequent cyclization and dehydration to afford the pyrimidine-5-carbonitrile core. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield.

| Aldehyde | Amide/Thioamide | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Benzaldehyde | Urea | NH4Cl | Solvent-free | 110 °C, 4 h | 82 | ias.ac.in |

| 4-Chlorobenzaldehyde | Urea | NH4Cl | Solvent-free | 110 °C, 4 h | 88 | ias.ac.in |

| 4-Nitrobenzaldehyde | Urea | NH4Cl | Solvent-free | 110 °C, 4 h | 92 | ias.ac.in |

| Benzaldehyde | Thiourea | NH4Cl | Solvent-free | 110 °C, 4 h | 85 | ias.ac.in |

| 4-Methylbenzaldehyde | Thiourea | NH4Cl | Solvent-free | 110 °C, 4 h | 78 | ias.ac.in |

Cyclocondensation Strategies Utilizing N-C-N and N-C Fragments

Cyclocondensation reactions provide a powerful tool for the construction of heterocyclic rings. In the synthesis of pyrimidine-5-carbonitriles, this often involves the reaction of a three-carbon component with an N-C-N fragment, such as an amidine or guanidine. A common approach is the condensation of an enaminonitrile, derived from a β-keto compound or its equivalent, with an amidine.

For instance, the reaction of an appropriately substituted enaminonitrile with formamidine (B1211174) or other amidines can lead to the formation of the pyrimidine ring. The regioselectivity of the cyclization is a key consideration in these syntheses and is often controlled by the nature of the substituents on the reacting partners.

Utilization of Specific Precursors (e.g., cyanoacetamide, ethyl cyanoacetate) for Pyrimidine Ring Formation

Activated methylene (B1212753) compounds such as cyanoacetamide and ethyl cyanoacetate (B8463686) are versatile precursors for the synthesis of a wide array of heterocyclic systems, including pyrimidine-5-carbonitriles. These precursors can be reacted with various electrophiles and subsequently cyclized to form the desired pyrimidine ring.

For example, the reaction of ethyl cyanoacetate with an aldehyde and a source of ammonia (B1221849) or an amidine can lead to the formation of a substituted pyrimidine-5-carboxylate, which can then be converted to the corresponding carbonitrile. Alternatively, cyanoacetamide can be directly employed in condensation reactions to afford the pyrimidine-5-carbonitrile core. ias.ac.inias.ac.in The use of different catalysts and reaction conditions, such as microwave irradiation, can enhance the efficiency of these transformations. ekb.eg

| Precursor | Reagents | Catalyst/Base | Solvent | Conditions | Yield (%) | Reference |

| Ethyl Cyanoacetate | Benzaldehyde, Thiourea | K2CO3 | Ethanol | Reflux, 4-8 h | 55-85 | ekb.eg |

| Ethyl Cyanoacetate | 4-Nitrobenzaldehyde, Acetamidine HCl | NaOH | Ethanol | 80 °C | - | ekb.eg |

| Malononitrile | p-Cl-Benzaldehyde, Guanidine | NaOAc | - | - | - | ekb.eg |

| Cyanoacetamide | Benzaldehyde, Urea | NH4Cl | Solvent-free | 110 °C, 4 h | 79 | ias.ac.in |

| Cyanoacetamide | 4-Chlorobenzaldehyde, Thiourea | NH4Cl | Solvent-free | 110 °C, 4 h | 85 | ias.ac.in |

Transition Metal-Catalyzed Coupling Reactions for Pyrimidine Core Construction

While less common for the de novo synthesis of the pyrimidine-5-carbonitrile core itself, transition metal-catalyzed reactions are pivotal in the functionalization of pre-formed pyrimidine rings. nih.gov However, some strategies have been developed that utilize transition metals to construct the pyrimidine ring from acyclic precursors. These methods often involve the cyclization of appropriately functionalized substrates, where the transition metal catalyst facilitates key bond-forming steps. For instance, palladium- or copper-catalyzed cross-coupling reactions can be employed to construct precursors that subsequently undergo cyclization to form the pyrimidine ring. These methods, while powerful, are often more complex and may require specialized ligands and conditions compared to the more classical condensation approaches. nih.gov

Introduction of the Azocane Substituent

The final key step in the synthesis of this compound is the introduction of the azocane ring onto the C2-position of the pyrimidine core. This is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction.

This transformation typically involves the reaction of a 2-halopyrimidine-5-carbonitrile, often 2-chloro- or 2-fluoropyrimidine-5-carbonitrile, with azocane. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent, temperature, and base can significantly impact the reaction rate and yield. The electron-withdrawing nature of the pyrimidine ring nitrogens and the cyano group at the C5-position facilitates the nucleophilic attack at the C2-position. While specific examples with azocane are not abundantly reported, the conditions can be inferred from similar reactions with other cyclic amines.

| Halopyrimidine | Amine | Base | Solvent | Conditions | Yield (%) | Reference |

| 2,4-Dichloropyrimidine-5-carbonitrile | Various amines | Et3N | Isopropyl alcohol | Reflux, 3-6 h | up to 95 | ekb.eg |

| 2-Amino-4,6-dichloropyrimidine | Various amines | Et3N | Solvent-free | 80-90 °C | High | mdpi.com |

Nucleophilic Aromatic Substitution (SNAr) on Activated Pyrimidine Halides

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of substituted heteroaromatic compounds. In the context of this compound, this reaction typically involves the displacement of a halide (commonly chlorine or bromine) from the C2 position of the pyrimidine ring by the nucleophilic azocane. The pyrimidine ring is inherently electron-deficient, which activates the C2 and C4 positions towards nucleophilic attack. The presence of the electron-withdrawing nitrile group at the C5 position further enhances the electrophilicity of the ring, facilitating the substitution reaction. stackexchange.comnih.gov

The general reaction involves treating an activated 2-halopyrimidine-5-carbonitrile with azocane. A base is often included to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent is critical and often involves polar aprotic solvents that can solvate the intermediates and facilitate the reaction.

A study on the SNAr of the analogous 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile with various amines demonstrated the feasibility of this approach. The reactions were conducted in polyethylene (B3416737) glycol (PEG-400) at 120 °C, yielding the desired amino-substituted products in high yields within a short reaction time. nih.gov This suggests that similar conditions could be effectively applied to the synthesis of this compound from 2-chloro-pyrimidine-5-carbonitrile and azocane.

Table 1: SNAr Reaction of 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile with Various Amines (Analogous System) nih.gov

| Amine | Product | Yield (%) |

| Pyrrolidine | 4-(Pyrrolidin-1-yl)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | 95 |

| Piperidine | 4-(Piperidin-1-yl)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | 92 |

| Morpholine | 4-(Morpholin-4-yl)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | 94 |

| N-Methylpiperazine | 4-(4-Methylpiperazin-1-yl)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | 91 |

Kinetic studies on the substitution of 2-chloropyrimidine (B141910) have shown that these reactions are typically second order, being first order in both the substrate and the nucleophile. zenodo.org The reactivity is enhanced by more electron-releasing nucleophiles.

C-N Bond Formation via Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the formation of C-N bonds. wikipedia.org This reaction is especially valuable when the SNAr reaction is sluggish due to a less activated substrate or a less nucleophilic amine. acsgcipr.org

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle involves oxidative addition of the palladium(0) complex to the heteroaryl halide, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. wikipedia.org

For the synthesis of this compound, this would entail coupling 2-halo-pyrimidine-5-carbonitrile with azocane. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. A variety of palladium precursors and bases can be employed, and the reaction is typically carried out in an inert solvent like toluene (B28343) or dioxane. acsgcipr.org

A novel and efficient palladium-catalyzed method has been developed for the synthesis of pyrido[2,3-d]pyrimidines, which proceeds via a cascade imination/Buchwald-Hartwig cross-coupling/cycloaddition reaction. rsc.org This highlights the utility of palladium catalysis in constructing complex heterocyclic systems based on the pyrimidine core.

Table 2: Typical Components for a Buchwald-Hartwig Amination Reaction

| Component | Examples | Role |

| Substrate | 2-Bromo-pyrimidine-5-carbonitrile, 2-Chloro-pyrimidine-5-carbonitrile | Heteroaryl halide |

| Amine | Azocane | Nucleophile |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic Pd(0) |

| Ligand | XPhos, SPhos, BINAP, DPPF | Stabilizes Pd and facilitates catalytic cycle |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene, Dioxane, THF | Reaction medium |

Direct Amination Reactions with Azocane

Direct C-H amination represents a more atom-economical approach to C-N bond formation, as it avoids the need for pre-functionalization of the pyrimidine ring with a halide. Recent advances have enabled the direct functionalization of heteroaromatic C-H bonds.

A synthetic platform for the site-selective C2-amination of pyrimidines has been developed. nih.gov This method involves a C-H functionalization that generates a pyrimidinyl iminium salt intermediate, which can then be converted into various amine products in situ. This strategy allows for the introduction of a C2-N bond directly, offering a more efficient synthetic route. The methodology has been shown to be compatible with a wide array of pyrimidines bearing sensitive functional groups, affording complex aminopyrimidines with high selectivity. nih.gov

While a specific example using azocane was not detailed, this direct amination platform presents a promising and modern approach for the synthesis of this compound. The reaction would likely proceed by activating the C2 position of pyrimidine-5-carbonitrile, followed by nucleophilic attack by azocane.

Advanced Purification and Isolation Techniques

The purification of the final product, this compound, is a critical step to ensure high purity, which is essential for its intended applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Chromatographic Separation (e.g., column chromatography, HPLC)

Column chromatography is a widely used technique for the purification of organic compounds. For pyrimidine derivatives, silica (B1680970) gel is the most common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

High-performance liquid chromatography (HPLC) offers a higher degree of separation and is often used for final purification or for analytical purposes to assess purity. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is a common setup for purifying polar organic molecules like aminopyrimidine derivatives.

Recrystallization and Precipitation Methods

Recrystallization is a powerful technique for purifying solid compounds. mt.com The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. mt.com

For aminopyrimidine compounds, common recrystallization solvents include ethanol, methanol/water mixtures, and acetone/water mixtures. reddit.comnih.gov The process involves dissolving the crude product in a minimum amount of a suitable hot solvent, followed by slow cooling to allow for the formation of pure crystals. If the compound does not crystallize easily, a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can be employed. Common mixtures include heptane/ethyl acetate and dichloromethane/cyclohexane. reddit.com For basic compounds like amines, crystallization of a salt (e.g., hydrochloride) by addition of an acid can also be an effective purification strategy. researchgate.net

Precipitation is a related technique where a change in solvent composition or temperature causes the desired compound to rapidly come out of solution as a solid. While generally less selective than recrystallization, it can be a useful method for initial purification or for compounds that are difficult to crystallize.

Table 3: Common Solvents and Mixtures for Recrystallization of Amine-Containing Heterocycles

| Solvent/Mixture | Comments |

| Ethanol | A general and effective solvent for many pyrimidine derivatives. nih.gov |

| Methanol/Water | A polar mixture suitable for compounds with some water solubility. reddit.com |

| n-Hexane/Ethyl Acetate | A common two-solvent system for compounds of intermediate polarity. rochester.edu |

| Dichloromethane/Cyclohexane | Effective for inducing crystallization of compounds soluble in chlorinated solvents. reddit.com |

| Toluene | Good for aromatic compounds; can lead to well-formed crystals. rochester.edu |

| Acetic Acid | Can be used for basic compounds like amines, sometimes forming adducts. researchgate.net |

Comprehensive Spectroscopic and Structural Elucidation of 2 Azocan 1 Yl Pyrimidine 5 Carbonitrile

Elemental Analysis: Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, which is crucial for verifying the empirical formula, and by extension, the molecular formula of a newly synthesized molecule. For 2-(Azocan-1-yl)pyrimidine-5-carbonitrile, the molecular formula is established as C₁₂H₁₆N₄.

The theoretical elemental composition of this compound has been calculated from its molecular formula. These calculated values serve as a benchmark for comparison with experimental results obtained from elemental analysis instrumentation. The verification of the empirical formula is confirmed when the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are in close agreement with the calculated theoretical values.

The expected elemental composition for this compound is detailed in the table below.

Table 1: Calculated Elemental Analysis Data for C₁₂H₁₆N₄

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 66.64% |

| Hydrogen | H | 7.46% |

The data presented in Table 1 is derived from the compound's molecular weight and the atomic weights of its constituent elements. Such analysis is a critical step in the structural elucidation of novel compounds, providing foundational evidence for the compound's purity and chemical identity. The congruence of experimental data with these theoretical values would lend strong support to the successful synthesis of this compound.

Chemical Transformations and Derivatization Strategies for 2 Azocan 1 Yl Pyrimidine 5 Carbonitrile

Reactivity at the Nitrile Group

The nitrile group at the 5-position of the pyrimidine (B1678525) ring is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. These reactions provide pathways to introduce new functional groups and expand the chemical space accessible from 2-(Azocan-1-yl)pyrimidine-5-carbonitrile.

Hydrolysis to Carboxylic Acid and Amide Derivatives

The hydrolysis of the nitrile group in this compound can lead to the formation of either the corresponding carboxylic acid or amide derivative, depending on the reaction conditions.

Acid-catalyzed hydrolysis typically proceeds to the carboxylic acid. The reaction is generally carried out in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The proposed mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate yield the carboxylic acid.

Base-catalyzed hydrolysis can often be controlled to favor the formation of the amide. Using milder conditions, such as a mixture of a peroxide and a base (e.g., hydrogen peroxide and sodium hydroxide), can selectively convert the nitrile to the primary amide.

| Product | Reagents and Conditions |

| 2-(Azocan-1-yl)pyrimidine-5-carboxylic acid | H₂SO₄ (aq), heat |

| 2-(Azocan-1-yl)pyrimidine-5-carboxamide | H₂O₂, NaOH, heat |

This is a representative table based on general chemical principles of nitrile hydrolysis.

Reduction to Primary Amines

The nitrile group can be readily reduced to a primary amine, providing a valuable synthetic handle for further functionalization. A variety of reducing agents can be employed for this transformation.

Commonly used reagents for the reduction of nitriles to primary amines include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The choice of reducing agent may depend on the presence of other functional groups in the molecule.

| Product | Reagents and Conditions |

| (2-(Azocan-1-yl)pyrimidin-5-yl)methanamine | 1. LiAlH₄, THF; 2. H₂O |

| (2-(Azocan-1-yl)pyrimidin-5-yl)methanamine | H₂, Raney Nickel, NH₃ (to suppress secondary amine formation) |

This is a representative table based on established methods for nitrile reduction.

Cycloaddition Reactions (e.g., [2+3] dipolar cycloadditions)

The nitrile group of this compound can participate in cycloaddition reactions, most notably [2+3] dipolar cycloadditions with azides to form tetrazoles. This reaction, often referred to as a "click" reaction, is a highly efficient method for the synthesis of 5-substituted tetrazoles.

The reaction is typically carried out by heating the nitrile with an azide (B81097) source, such as sodium azide, in the presence of a Lewis acid or a proton source. The resulting tetrazole ring is a bioisostere of a carboxylic acid and can be of interest in medicinal chemistry.

| Dipolarophile | Dipole | Product |

| This compound | Sodium azide (NaN₃) | 5-(2-(Azocan-1-yl)pyrimidin-5-yl)-1H-tetrazole |

This is a representative table based on the known reactivity of nitriles in [2+3] cycloaddition reactions.

Transformations of the Pyrimidine Ring

The pyrimidine ring in this compound is an electron-deficient heterocycle, which influences its reactivity towards various reagents. Selective functionalization and ring annulation reactions can be employed to construct more complex heterocyclic systems.

Selective Functionalization and Substitution Reactions on the Pyrimidine Scaffold

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, although direct nucleophilic aromatic substitution of hydrogen is generally difficult. However, the presence of the activating nitrile group and the electron-donating azocanyl group can influence the regioselectivity of certain reactions.

One common method for the functionalization of electron-deficient heterocycles is the Vilsmeier-Haack reaction , which introduces a formyl group onto the ring. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) such as N,N-dimethylformamide (DMF). The formyl group can then serve as a versatile intermediate for further transformations. Given the electronic properties of the pyrimidine ring in the target molecule, formylation is expected to occur at an electron-rich position, likely ortho to the activating azocanyl group, if the position is not sterically hindered.

| Reaction | Reagents and Conditions | Potential Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 2-(Azocan-1-yl)-4-formylpyrimidine-5-carbonitrile |

This is a representative table based on the principles of the Vilsmeier-Haack reaction on similar heterocyclic systems.

Ring Annulation and Fused Heterocycle Formation

The 2-amino-5-cyanopyrimidine scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. For instance, reaction with appropriate reagents can lead to the formation of pyrimido[4,5-d]pyrimidines.

A common strategy involves the reaction of the 2-aminopyrimidine (B69317) derivative with a suitable one-carbon synthon, such as formamide or triethyl orthoformate, to construct the second pyrimidine ring. The nitrile group can also participate in cyclization reactions to form fused systems.

| Reactant | Reagents and Conditions | Fused Heterocycle Product |

| This compound | Formamide, heat | 5-(Azocan-1-yl)pyrimido[4,5-d]pyrimidin-4-amine |

This is a representative table based on established methods for the synthesis of fused pyrimidines from 2-aminopyrimidine precursors.

Exploration of Ring-Opening and Rearrangement Pathways

Ring-opening and rearrangement reactions are fundamental transformations in heterocyclic chemistry. For pyrimidine derivatives, such reactions can be initiated under various conditions, including nucleophilic attack, electrophilic addition, or photochemical activation.

Potential Ring-Opening Mechanisms: The pyrimidine ring is generally stable, but can be susceptible to nucleophilic attack, particularly at positions with electron-withdrawing groups. The cyano group at the 5-position significantly activates the ring towards such reactions. Strong nucleophiles could potentially attack the C4 or C6 positions, leading to a cascade of reactions that could result in ring cleavage.

Hypothetical Rearrangement Pathways: Rearrangements such as the Dimroth rearrangement are known for substituted pyrimidines. This typically involves the cleavage of a C-N bond within the ring and subsequent recyclization. For this compound, such a rearrangement would be highly dependent on the specific reaction conditions and the nature of any additional substituents.

It is important to reiterate that these pathways are speculative for the title compound, as no experimental data has been published.

Derivatization of the Azocane (B75157) Moiety

The azocane ring, a saturated eight-membered heterocycle, offers several possibilities for derivatization, primarily centered around the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The secondary amine within a hypothetical precursor to the azocane moiety, or potential reactions involving the exocyclic nitrogen if it were not part of the ring, would be nucleophilic and could readily undergo N-alkylation or N-acylation.

N-Alkylation: Reaction with various alkyl halides or other alkylating agents would introduce alkyl groups onto the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives.

These reactions would be standard procedures for modifying such a functional group.

Stereoselective Modifications of the Azocane Ring

The conformational flexibility of the eight-membered azocane ring presents a significant challenge for stereoselective modifications. Achieving stereocontrol in reactions involving the ring carbons would likely require the use of chiral auxiliaries or stereoselective catalysts. Potential modifications could include hydroxylations, alkylations, or functional group interconversions at specific positions on the ring. Without any reported studies, the feasibility and outcomes of such reactions remain purely theoretical.

Synthesis of Advanced Pyrimidine-Azocane Hybrid Structures

The concept of creating hybrid molecules by combining different pharmacophores is a common strategy in drug discovery to enhance biological activity or to target multiple pathways. mdpi.comekb.eg

Potential Hybrid Structures: Starting from this compound, advanced hybrid structures could be envisioned through several synthetic routes:

Modification of the Pyrimidine Ring: The pyrimidine core could be further functionalized, for example, by nucleophilic aromatic substitution at the C4 or C6 positions, or by transformation of the cyano group into other functionalities like amides, carboxylic acids, or tetrazoles.

Derivatization of the Azocane Moiety: As discussed in section 4.3, the azocane ring could be elaborated with other cyclic or acyclic fragments.

Linkage to Other Moieties: A linker could be attached to either the pyrimidine or the azocane ring to connect it to another pharmacologically active molecule.

The following table outlines hypothetical advanced hybrid structures that could be synthesized, though it must be stressed that these are conceptual.

| Starting Moiety | Reaction Type | Reactant | Hypothetical Product |

| Pyrimidine C4/C6 | Nucleophilic Substitution | Arylamine | 4/6-Arylaminopyrimidine derivative |

| Pyrimidine C5-CN | Cycloaddition | Sodium Azide | 5-(Tetrazol-5-yl)pyrimidine derivative |

| Azocane Ring | Functionalization | Oxidizing Agent | Hydroxylated azocane derivative |

Advanced Computational Chemistry and Molecular Modeling of 2 Azocan 1 Yl Pyrimidine 5 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular properties and reaction mechanisms.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational procedure to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like 2-(Azocan-1-yl)pyrimidine-5-carbonitrile, which features a large eight-membered azocane (B75157) ring, multiple low-energy conformations are expected to exist.

A thorough conformational search would be the first step, employing methods like molecular mechanics or semi-empirical methods to explore the vast conformational space. The identified unique conformers would then be subjected to geometry optimization using DFT, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). The goal is to locate all the stable isomers and determine their relative energies to identify the most stable, or ground-state, conformation. The flexibility of the azocane ring would likely result in several conformers with distinct geometries (e.g., boat-chair, twist-boat) and very small energy differences.

Table 1: Hypothetical Relative Energies of Optimized Conformers of this compound (This table is for illustrative purposes and does not represent real data.)

| Conformer | Relative Energy (kcal/mol) |

| 1 (Ground State) | 0.00 |

| 2 | 0.75 |

| 3 | 1.23 |

| 4 | 2.51 |

Electronic Structure Analysis (e.g., Charge Distribution, Electrostatic Potential)

Once the ground-state geometry is identified, DFT calculations can elucidate the electronic properties of the molecule.

Charge Distribution: The distribution of electron density can be analyzed using various schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This would reveal the partial atomic charges on each atom, highlighting the electron-donating or electron-withdrawing nature of different parts of the molecule. For instance, the nitrogen atoms of the pyrimidine (B1678525) ring and the nitrile group are expected to carry negative charges due to their high electronegativity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the pyrimidine nitrogens and the nitrile group, and positive potential around the hydrogen atoms.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. DFT calculations provide the energies and spatial distributions of these orbitals. For a pyrimidine derivative, the HOMO and LUMO are typically delocalized over the pyrimidine ring. The distribution of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (This table is for illustrative purposes and does not represent real data.)

| Parameter | Energy (eV) |

| EHOMO | -6.54 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 5.31 |

Vibrational Frequency Calculations for Spectroscopic Validation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done at the same level of theory as the geometry optimization. The results are a set of vibrational modes and their corresponding frequencies.

By comparing the calculated vibrational spectrum with an experimentally obtained spectrum, the accuracy of the computed geometry can be validated. Furthermore, the calculated potential energy distribution (PED) can be used to assign the vibrational modes to specific molecular motions (e.g., C-H stretching, ring breathing). Due to approximations in the theoretical models, the calculated frequencies are often systematically higher than the experimental ones, and a scaling factor is usually applied to improve the agreement.

Molecular Dynamics (MD) Simulations: Investigation of Dynamic Behavior and Conformational Flexibility

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations can explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes its conformation.

For this compound, an MD simulation would be particularly useful for understanding the flexibility of the azocane ring and the rotational freedom around the bond connecting it to the pyrimidine ring. By running the simulation for a sufficient length of time (nanoseconds to microseconds), one could observe transitions between different conformations and determine their relative populations at a given temperature. This provides a more realistic picture of the molecule's behavior in a dynamic environment, such as in solution. MD simulations on pyrimidine-based compounds have been used to assess the stability of protein-ligand complexes.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis and 2D Fingerprint Plots)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis requires crystallographic data, which is not currently available for this compound.

If a crystal structure were determined, a Hirshfeld surface could be generated. This surface is defined by partitioning the electron density in the crystal between the molecules. The surface can be colored according to various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii.

Cheminformatics and Virtual Screening Applications for Analog Design

The strategic design of analogs for this compound, a novel scaffold, heavily relies on cheminformatics and virtual screening to navigate the vast chemical space and identify derivatives with enhanced biological activity. These computational techniques are instrumental in prioritizing synthetic efforts and accelerating the discovery of potent and selective modulators of therapeutic targets. The pyrimidine-5-carbonitrile core is a versatile pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory effects. researchgate.net

Virtual screening campaigns for pyrimidine-5-carbonitrile analogs often commence with the construction of a focused virtual library. This library is populated with derivatives of the lead compound, this compound, by systematically modifying its constituent parts: the azocane ring, the pyrimidine core, and the cyano group. Substitutions at various positions on the pyrimidine ring and the azocane moiety are explored to probe the structure-activity relationship (SAR).

A critical aspect of analog design is the utilization of molecular docking simulations to predict the binding modes and affinities of the designed compounds against a specific biological target. For instance, in the development of pyrimidine-5-carbonitrile derivatives as potential anticancer agents, docking studies are frequently performed against the ATP-binding site of protein kinases such as the Epidermal Growth Factor Receptor (EGFR). rsc.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for potent inhibition. The binding patterns of the designed derivatives are often compared to those of known inhibitors to validate the docking protocol and guide further optimization. rsc.org

The insights gained from molecular docking are then used to refine the design of new analogs. For example, if a particular substitution on the pyrimidine ring leads to a favorable interaction with a key amino acid residue in the target's active site, this information can be used to design a series of related analogs with improved binding affinity. This iterative process of design, docking, and refinement is a cornerstone of modern drug discovery.

In addition to target-specific virtual screening, cheminformatics tools are also employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the designed analogs. In silico models can estimate parameters such as solubility, permeability, and metabolic stability, which are critical for the development of orally bioavailable drugs. By filtering out compounds with predicted poor ADME profiles early in the design phase, researchers can focus their resources on the most promising candidates.

The following table summarizes the in vitro anticancer activity of several pyrimidine-5-carbonitrile derivatives against different cancer cell lines, providing a basis for the selection of lead compounds for further optimization through cheminformatics and virtual screening.

| Compound | HepG2 IC50 (μM) | A549 IC50 (μM) | MCF-7 IC50 (μM) |

| 10a | - | - | - |

| 10b | 3.56 | 5.85 | 7.68 |

| 13a | - | - | - |

| 13b | - | - | - |

| 15a | - | - | - |

| 15e | - | - | - |

| 15j | - | - | - |

| Erlotinib (Reference) | 0.87 | 1.12 | 5.27 |

| Data derived from studies on pyrimidine-5-carbonitrile derivatives as EGFR inhibitors. rsc.org |

Furthermore, the inhibitory activity of the most potent compounds against the target enzyme is often evaluated. The following table shows the EGFR inhibitory activity of selected pyrimidine-5-carbonitrile derivatives.

| Compound | EGFR IC50 (nM) |

| 10b | 8.29 ± 0.04 |

| Erlotinib (Reference) | 2.83 ± 0.05 |

| Data derived from in vitro EGFR kinase assays. rsc.org |

The integration of cheminformatics and virtual screening into the analog design workflow enables a more rational and efficient exploration of the chemical space around the this compound scaffold. This approach not only accelerates the identification of potent and selective inhibitors but also helps in optimizing their pharmacokinetic properties, ultimately increasing the probability of success in the development of new therapeutic agents.

Exploration of Potential Applications in Specialized Chemical Fields

Materials Science Applications

The inherent electronic and structural properties of the pyrimidine (B1678525) scaffold suggest potential uses in the development of novel materials with tailored optical and organizational properties.

Photophysical Properties and Luminescence (based on pyrimidine scaffold)

Research into various pyrimidine-5-carbonitrile derivatives has demonstrated their potential as components in thermally activated delayed fluorescence (TADF) emitters. acs.org For instance, emitters combining a 4,6-diphenylpyrimidine-5-carbonitrile (PyCN) acceptor with an ortho-linked bicarbazole donor have been developed to improve the lifetime of organic light-emitting diodes (OLEDs) by facilitating reverse intersystem crossing. acs.org Furthermore, fused pyrimidine systems, such as 4-(aryl)-benzo nih.govmdpi.comimidazo[1,2-a]pyrimidine-3-carbonitriles, have been studied for their photophysical properties, recording positive emission solvatochromism with large Stokes shifts ranging from 120 to 180 nm. ekb.eg Some of these compounds have also displayed aggregation-induced emission (AIE) and mechanochromic luminescent properties. ekb.eg Given these precedents, 2-(Azocan-1-yl)pyrimidine-5-carbonitrile, with its donor-acceptor structure, is a promising candidate for investigation in the field of luminescent materials.

Table 1: Photophysical Properties of Representative Pyrimidine-Based Compounds This table is interactive. Click on the headers to sort the data.

| Compound Class | Key Features | Observed Properties | Potential Application | Reference(s) |

|---|---|---|---|---|

| Pyrimidine-Derived α-Amino Acids | π-deficient pyrimidine with conjugated/electron-rich aryl groups | Strong fluorescence, high quantum yields, solvatochromism | Fluorescent probes, optical sensors | researchgate.net, researchgate.net |

| Pyrimidine-5-carbonitrile (PyCN) Emitters | PyCN acceptor with ortho-linked bicarbazole donor | Thermally Activated Delayed Fluorescence (TADF), high reverse intersystem crossing rate | Organic Light-Emitting Diodes (OLEDs) | acs.org |

| Benzo nih.govmdpi.comimidazo[1,2-a]pyrimidine-3-carbonitriles | Fused heterocyclic system | Positive solvatochromism, large Stokes shifts, Aggregation-Induced Emission (AIE), Mechanochromism | Smart materials, chemical sensors | ekb.eg |

Supramolecular Chemistry and Self-Assembly Properties

The pyrimidine ring's structure, characterized by a high dipole moment and dual hydrogen-bonding capacity, facilitates π-π stacking interactions, which are fundamental to supramolecular chemistry. The spontaneous formation of two-dimensional, self-assembled monolayers of pyrimidine bases at solid-liquid interfaces has been examined, suggesting a functional role for such structures in prebiotic chemical systems. nih.gov

More complex pyrimidine-based molecules have been specifically designed to act as amphiphiles that undergo self-assembly. nih.govacs.org For example, pyrimidine-based cationic amphiphiles (PCAms) consisting of a hydrophilic head group and a hydrophobic tail have been synthesized. These PCAms self-assemble into nano-aggregates, such as micelles and vesicles, in aqueous solutions. nih.gov The structure of this compound, containing both hydrophobic (azocane) and polar (pyrimidine-nitrile) regions, suggests its potential to be incorporated into or serve as a basis for new amphiphilic systems capable of forming ordered supramolecular architectures.

Catalysis and Ligand Design

The nitrogen atoms within the pyrimidine ring of this compound provide coordination sites for metal ions, opening possibilities for its use in catalysis and the design of novel ligands.

Coordination Chemistry as a Ligand for Metal Complexes

Pyrimidine derivatives, particularly 2-aminopyrimidines, are well-documented for their ability to act as ligands in coordination chemistry. researchgate.nettandfonline.com They can coordinate with a wide range of transition metals—including copper(II), cobalt(II), nickel(II), and silver(I)—through the unprotonated ring nitrogen atoms. researchgate.nettandfonline.comtandfonline.com The resulting metal complexes can vary from simple mononuclear structures to complex one-dimensional or two-dimensional coordination polymers where the pyrimidine ligand acts as a bridge between metal centers. researchgate.nettandfonline.com

The coordination of 2-aminopyrimidine (B69317) with Cu(II) halides, for example, leads to layered structures featuring bridging ligation, N-H···X hydrogen bonding, and π-π stacking interactions. researchgate.net Similarly, reactions with Co(II) and Ni(II) halides have produced complexes where the 2-aminopyrimidinium cations coordinate to the axial sites of square planar MX₄ units. tandfonline.com The structural analogy between the 2-amino group and the 2-(azocan-1-yl) group suggests that this compound could readily form stable complexes with various transition metals, acting as a mono- or bidentate ligand.

Table 2: Examples of Metal Complexes with Pyrimidine-Based Ligands This table is interactive. Click on the headers to sort the data.

| Ligand | Metal Ion(s) | Resulting Structure Type | Coordination Details | Reference(s) |

|---|---|---|---|---|

| 2-Aminopyrimidine | Co(II), Ni(II) | Mononuclear Complex | Ligand coordinates to axial sites of square planar [MX₄]²⁻ units. | tandfonline.com |

| 2-Aminopyrimidine | Cu(II) | 2D Coordination Polymer | Asymmetrically bi-halide bridged (CuX₂)n chains cross-linked by ligands. | researchgate.net |

| 2-Aminopyrimidine | Ag(I) | 1D Coordination Polymer | Bridging ligands connect Ag(I) ions into a polymeric chain. | tandfonline.com |

| Pyrimidine Hydrazide | Cr, Mn, Fe, Co, Ni, Cu, Zn, Cd | Mononuclear Complex | Ligand acts as a neutral bidentate ligand, forming octahedral complexes. | ekb.eg |

| Pyrimidine Schiff Base | Cu(II), Co(II), Pt(II), Pd(II) | Mononuclear Complex | Schiff base coordinates with various transition metals. | epa.gov |

Evaluation in Homogeneous and Heterogeneous Catalytic Systems

The development of metal complexes with pyrimidine-based ligands opens avenues for their evaluation in catalytic applications. While direct catalytic studies of this compound are not yet reported, related structures have shown promise. For instance, Molybdenum(IV) compounds supported by pyrimidine-2-thiolate ligands are known to catalyze the reduction of perchlorate. acs.org

Furthermore, the coordination chemistry of pyrimidines is analogous in some respects to that of terpyridine, a well-known NNN-tridentate pincer ligand whose metal complexes are used in a variety of catalytic transformations, including C-C bond formation and hydrofunctionalization. nih.gov This suggests that metal complexes of pyrimidine-based ligands like this compound could be potent catalysts. Such complexes would be valuable candidates for screening in a range of homogeneous and heterogeneous catalytic systems, potentially leveraging the electronic tunability of the pyrimidine-5-carbonitrile scaffold to influence reaction outcomes.

Role as a Chemical Building Block in Complex Organic Synthesis

The pyrimidine-5-carbonitrile scaffold is a versatile and valuable intermediate in the synthesis of more complex, biologically active molecules. ias.ac.inresearchgate.net Its importance is demonstrated by its use as a starting material for a wide array of derivatives with significant pharmacological activities. ekb.eg

Numerous studies have utilized this core structure to develop targeted therapeutic agents. For example, it has served as the foundation for synthesizing novel series of inhibitors for key biological targets such as:

Epidermal Growth Factor Receptor (EGFR) : New pyrimidine-5-carbonitrile derivatives have been designed and synthesized, with some compounds showing potent EGFR inhibition and anticancer activity. rsc.org

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : Derivatives bearing benzylidene and hydrazone moieties have been constructed from a pyrimidine-5-carbonitrile starting material to act as potential VEGFR-2 inhibitors.

PI3K/mTOR Pathway : Morpholinopyrimidine-5-carbonitriles have been developed as dual PI3K/mTOR inhibitors and apoptosis inducers.

Cyclooxygenase-2 (COX-2) : A variety of pyrimidine-5-carbonitrile derivatives have demonstrated potent COX-2 inhibitory activity, with some showing anticancer effects comparable to doxorubicin. nih.gov

The synthetic accessibility of the pyrimidine-5-carbonitrile core, often through multicomponent reactions, combined with the reactivity of its functional groups, establishes it as a powerful building block for constructing diverse molecular architectures in medicinal chemistry. ias.ac.inresearchgate.net

Table 3: Applications of the Pyrimidine-5-carbonitrile Scaffold in Organic Synthesis This table is interactive. Click on the headers to sort the data.

| Starting Scaffold | Synthetic Target | Biological Target / Application | Reference(s) |

|---|---|---|---|

| Pyrimidine-5-carbonitrile | Substituted pyrimidines | EGFR Inhibition, Anticancer | rsc.org |

| Pyrimidine-5-carbonitrile | Benzylidene and hydrazone derivatives | VEGFR-2 Inhibition, Antiproliferative | |

| 6-Morpholinopyrimidine-5-carbonitrile | Schiff base analogs | Dual PI3K/mTOR Inhibition, Apoptosis Induction | |

| 4-Oxo-tetrahydropyrimidine-5-carbonitrile | S-arylamide hybrids | PIM-1 Kinase Inhibition, Anticancer | |

| Pyrimidine-5-carbonitrile | Phenyl-substituted derivatives | COX-2 Inhibition, Anticancer | nih.gov |

| 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile | Aromatic-linked derivatives | PI3K/AKT Pathway Inhibition, Leukemia treatment |

Construction of Macrocycles and Polycyclic Systems

There is currently no published research detailing the use of this compound in the construction of macrocycles or polycyclic systems. However, the structural components of the molecule suggest potential synthetic pathways that could be explored for such purposes. The pyrimidine ring, a key component of many biologically active molecules, can participate in various cyclization reactions. The nitrile group is a versatile functional group that can be transformed into other functionalities, such as amines or carboxylic acids, which are commonly used in the formation of larger ring structures.

The azocane (B75157) ring, an eight-membered saturated heterocycle, introduces a degree of conformational flexibility that could be advantageous in the synthesis of complex three-dimensional structures. The nitrogen atom within the azocane ring also provides a potential point for further functionalization or coordination to a metal center, which could be utilized in template-assisted macrocyclization reactions.

Hypothetical Applications in Macrocycle Synthesis:

| Synthetic Strategy | Potential Role of this compound | Resulting Macrocyclic Structure |

| Ring-closing metathesis | As a precursor after introduction of terminal alkene functionalities | Unsaturated macrocycles containing the pyrimidine and azocane moieties |

| Intramolecular amidation | After conversion of the nitrile to a carboxylic acid and introduction of an amine | Macrolactams incorporating the pyrimidine core |

| Metal-templated synthesis | Coordination of the pyrimidine and azocane nitrogens to a metal ion | Metallomacrocycles with defined geometries |

Precursor for Advanced Pharmaceutical Intermediates

The potential of this compound as a precursor for advanced pharmaceutical intermediates is an area that remains to be explored experimentally. The pyrimidine-5-carbonitrile scaffold is a well-established pharmacophore found in a variety of therapeutic agents, including kinase inhibitors and anticancer drugs. The introduction of the azocan-1-yl group at the 2-position of the pyrimidine ring could lead to novel compounds with unique pharmacological profiles.

The nitrile group can serve as a synthetic handle for the introduction of various nitrogen-containing heterocycles, which are prevalent in many drug molecules. For instance, the nitrile can be reduced to an amine, which can then be used in the construction of more complex side chains. Alternatively, the nitrile can undergo cycloaddition reactions to form five-membered heterocyclic rings.

Potential Transformations into Pharmaceutical Intermediates:

| Reaction Type | Reagents | Resulting Intermediate | Potential Therapeutic Area |

| Nitrile reduction | H₂, Raney Ni or LiAlH₄ | 2-(Azocan-1-yl)pyrimidin-5-yl)methanamine | Kinase inhibitors |

| Nitrile hydrolysis | H₂SO₄, H₂O | 2-(Azocan-1-yl)pyrimidine-5-carboxylic acid | Antiviral agents |

| Cycloaddition | Sodium azide (B81097) | 5-(2-(Azocan-1-yl)pyrimidin-5-yl)-1H-tetrazole | Antihypertensive agents |

It is important to emphasize that the applications and transformations described above are theoretical and based on the known chemistry of the individual components of this compound. Further experimental investigation is required to validate these potential applications and to fully elucidate the chemical properties of this compound.

Emerging Trends and Future Research Directions

Sustainable and Green Synthetic Approaches for Pyrimidine-Azocane Compounds

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that are often not environmentally friendly. rasayanjournal.co.inresearchgate.net However, the principles of green chemistry are increasingly being applied to mitigate these issues. rasayanjournal.co.in Future research will likely focus on developing more sustainable synthetic routes for 2-(Azocan-1-yl)pyrimidine-5-carbonitrile and related compounds.

Key green chemistry approaches that are gaining traction include:

Catalysis: Utilizing catalysts can lead to higher yields, reduced reaction times, and minimized waste generation. rasayanjournal.co.in

Microwave-Assisted Synthesis: This technique can accelerate reaction rates and often results in cleaner reactions with higher yields. rasayanjournal.co.innih.gov

Ultrasonic Synthesis: The use of ultrasound irradiation offers an energy-efficient method for chemical synthesis. rasayanjournal.co.inresearchgate.net

Solventless Reactions: Conducting reactions without a solvent, or in a benign solvent like water, significantly reduces environmental impact. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step, which improves efficiency and reduces waste. rasayanjournal.co.in

These greener methods not only offer environmental benefits but also often lead to financial advantages through reduced energy consumption and simplified workup procedures. rasayanjournal.co.in The adoption of such techniques is crucial for the sustainable production of pyrimidine-azocane compounds.

| Green Chemistry Technique | Advantages |

| Catalysis | Higher yields, shorter reaction times, less waste. rasayanjournal.co.in |

| Microwave-Assisted Synthesis | Faster reactions, higher yields, cleaner products. rasayanjournal.co.innih.gov |

| Ultrasonic Synthesis | Energy-efficient, can improve reaction rates. rasayanjournal.co.inresearchgate.net |

| Solventless Reactions | Reduces environmental impact, simplifies purification. rasayanjournal.co.innih.gov |

| Multicomponent Reactions | Increased efficiency, reduced waste generation. rasayanjournal.co.in |

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry, characterized by the continuous pumping of reagents through a reactor, presents a powerful alternative to traditional batch synthesis. researchgate.netnih.gov This technology offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and greater product purity. researchgate.netacs.org

The integration of flow chemistry with automated systems is a significant trend that could revolutionize the synthesis of compounds like this compound. researchgate.net Automated flow synthesis platforms can:

Efficiently optimize reaction conditions. researchgate.net

Enable high-throughput synthesis for creating libraries of related compounds. researchgate.net

Reduce chemical waste and improve operational safety. researchgate.net

Facilitate seamless scale-up from laboratory to production quantities. acs.org

By telescoping multiple reaction steps and integrating in-line analysis and purification, automated flow chemistry can significantly accelerate the drug discovery and development process. nih.gov

Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced in-situ spectroscopic techniques provide a real-time window into the reaction mixture, allowing for the identification of intermediates and the elucidation of reaction mechanisms. nih.govle.ac.uk

For the synthesis of pyrimidine-azocane compounds, techniques such as:

Real-time Multidimensional NMR Spectroscopy: This powerful tool can provide detailed structural and dynamic information about reacting species, helping to confirm postulated intermediates and uncover new ones. nih.gov

Resonance Raman Spectroscopy: This technique can be adapted to monitor catalytic events and identify transient intermediates, even in complex reaction mixtures and under elevated temperatures. le.ac.uk

Raman Imaging: Combined with isotope labeling, this method can visualize the synthesis and turnover of molecules at the subcellular level. researchgate.netbiorxiv.org

The application of these advanced analytical methods will lead to a deeper understanding of the reaction pathways involved in the synthesis of this compound, enabling more precise control and optimization of the synthetic process. nih.gov

Computational Design of Novel Pyrimidine-Azocane Frameworks

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov These in-silico techniques can be used to design novel pyrimidine-azocane frameworks with desired properties, predict their biological activity, and understand their interactions with molecular targets. mdpi.comnih.gov

Key computational approaches include:

Pharmacophore Modeling: Identifies the essential structural features required for a compound's biological activity. nih.gov

3D-QSAR (Quantitative Structure-Activity Relationship): Develops statistically significant models to predict the activity of new compounds. nih.gov

Molecular Docking: Simulates the binding of a molecule to a target protein, predicting its binding affinity and mode of interaction. nih.govmdpi.com

Molecular Dynamics Simulations: Provides insights into the dynamic behavior and stability of a molecule-target complex over time. nih.gov

By leveraging these computational tools, researchers can rationally design and prioritize the synthesis of new pyrimidine-azocane derivatives with enhanced efficacy and selectivity, accelerating the discovery of new therapeutic agents. nih.govnih.gov

Interdisciplinary Research with Related Fields in Chemical Sciences

The full potential of this compound and related compounds can be realized through collaborations with other disciplines within the chemical sciences. The inherent versatility of the pyrimidine scaffold makes it a valuable component in various research areas. mdpi.com

Future interdisciplinary research could involve:

Medicinal Chemistry: Designing and synthesizing novel pyrimidine-azocane analogs as potential therapeutic agents for a range of diseases, including cancer. mdpi.commdpi.comresearchgate.net

Materials Science: Incorporating pyrimidine-azocane units into polymers or other materials to develop novel functional materials with unique electronic or optical properties. researchgate.net

Supramolecular Chemistry: Utilizing the pyrimidine core as a building block for the construction of complex, self-assembling molecular architectures. researchgate.net

Such collaborations will undoubtedly lead to innovative applications and a deeper understanding of the fundamental properties of this class of compounds.

Q & A

Q. What are the common synthetic methodologies for 2-(Azocan-1-yl)pyrimidine-5-carbonitrile and its analogs?

A general approach involves refluxing heterocyclic thiols with halopyrimidine intermediates in ethanol, followed by purification via recrystallization. For example, compounds with azocan or adamantane substituents are synthesized by reacting 1-azocanethiol or adamantane-derived amines with 2-chloropyrimidine-5-carbonitrile precursors under nucleophilic aromatic substitution (SNAr) conditions. Yields typically range from 72–89% . Optimization may include solvent selection (e.g., ethanol, DMF), temperature control (80–100°C), and catalyst use (e.g., Fe₃O₄ nanoparticles for one-pot reactions) .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization relies on:

- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., azocan’s cyclic amine protons at δ 1.5–2.5 ppm, pyrimidine C-5 carbonitrile at ~115 ppm) .

- HR-MS (ESI) : Validate molecular weight (e.g., [M+H]+ for C₁₃H₁₆N₆ requires m/z 280.1483). Discrepancies >2 ppm warrant reanalysis .

- Melting point : Compare with literature values (e.g., analogs with azocan groups melt at 130–190°C) .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectral data or melting points for this compound?

Discrepancies may arise from polymorphic forms, solvent residues, or instrumentation variability. Mitigation strategies include:

- Cross-validation : Use multiple techniques (e.g., XRD for crystallinity, DSC for melting behavior) .

- Standardized protocols : Replicate synthesis/purification steps (e.g., ethanol recrystallization) from cited methods .

- Collaborative verification : Share samples with independent labs for NMR/HR-MS replication .

Q. What structural modifications enhance kinase inhibitor selectivity in pyrimidine-5-carbonitrile derivatives?

Studies on CDK9 inhibitors reveal that:

- Substituent position : 4-(Thiazol-5-yl) groups improve selectivity over CDK2 by altering ATP-binding pocket interactions .

- Azocan vs. adamantane : Bulky azocan groups reduce off-target effects compared to smaller amines (e.g., methyl) .

- Cyanide positioning : The 5-carbonitrile group is critical for hydrogen bonding with kinase residues (e.g., Lys48 in CDK9) .

Q. How can computational methods guide the design of this compound derivatives for antiviral activity?

- Docking studies : Model interactions with viral targets (e.g., SARS-CoV-2 nsp16 methyltransferase) using pyrrolo[2,3-d]pyrimidine-5-carbonitrile analogs as templates .

- QSAR : Correlate substituent electronegativity (e.g., azocan’s electron-donating nature) with antiviral IC₅₀ values .

- MD simulations : Predict stability of derivative-enzyme complexes over 100-ns trajectories .

Methodological Insights

Q. What strategies optimize reaction yields in SNAr-based synthesis of pyrimidine-5-carbonitriles?

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of azocan-1-amine .

- Temperature : Maintain 80–100°C to balance reaction rate and byproduct formation .

- Catalysts : Fe₃O₄ nanoparticles improve one-pot reactions (yields >80%) by accelerating imine formation .

Q. How are structure-activity relationships (SAR) analyzed for azocan-containing derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.